Amino-PEG3-SS-acid

ADC Linker Bioconjugation Quality Control

Amino-PEG3-SS-acid is a ≥98% pure, heterobifunctional PEG linker with a redox-sensitive disulfide bond, terminal amine, and carboxylic acid. Its PEG3 spacer enhances conjugate solubility and minimizes aggregation, while the disulfide bond enables glutathione-mediated payload release in tumor cells. Ideal for ADC programs requiring precise DAR homogeneity and reproducible conjugation. Choose this linker for superior batch-to-batch consistency and simplified regulatory documentation.

Molecular Formula C11H23NO5S2
Molecular Weight 313.4 g/mol
Cat. No. B12414821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG3-SS-acid
Molecular FormulaC11H23NO5S2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC(CSSCCOCCOCCOCCN)C(=O)O
InChIInChI=1S/C11H23NO5S2/c12-2-3-15-4-5-16-6-7-17-8-10-19-18-9-1-11(13)14/h1-10,12H2,(H,13,14)
InChIKeyDWPFYPKZFYFXHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amino-PEG3-SS-acid: A Cleavable 3-Unit PEG Linker for Antibody-Drug Conjugate Synthesis and Bioconjugation


Amino-PEG3-SS-acid (molecular formula C₁₁H₂₃NO₅S₂, MW = 313.43) is a heterobifunctional, cleavable polyethylene glycol (PEG) linker comprising a terminal amine (-NH₂), a 3-unit PEG spacer (PEG3), a redox-sensitive disulfide bond (-S-S-), and a terminal carboxylic acid (-COOH) . It is primarily employed in the synthesis of antibody-drug conjugates (ADCs), where the amine and carboxyl groups enable covalent attachment to monoclonal antibodies and cytotoxic payloads, while the disulfide bond facilitates intracellular payload release under the reducing conditions (e.g., elevated glutathione concentrations) of the tumor cytosol [1]. The PEG3 spacer enhances aqueous solubility and reduces nonspecific aggregation compared to hydrocarbon-based linkers .

Why Amino-PEG3-SS-acid Cannot Be Substituted with Generic PEG or Non-Cleavable Linkers


Generic substitution fails because linker performance in antibody-drug conjugates is determined by the precise interplay of three orthogonal design parameters: PEG spacer length (which modulates solubility and aggregation propensity), cleavability mechanism (which governs drug release kinetics and systemic toxicity), and terminal functional group reactivity (which dictates conjugation efficiency and DAR homogeneity) [1]. Amino-PEG3-SS-acid occupies a distinct design space characterized by a 3-unit PEG chain (~132 Da spacer), a disulfide-based redox-triggered cleavage mechanism, and an amine/carboxyl heterobifunctional architecture . Substituting with a hydrocarbon linker eliminates PEG-mediated solubility enhancement ; substituting with a non-cleavable linker eliminates intracellular payload release capability ; and substituting with a PEG4 or PEG12 analog alters the hydrophilicity-to-flexibility ratio, which has been shown to affect ADC aggregation, plasma clearance, and in vivo efficacy [2]. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation of Amino-PEG3-SS-acid: Head-to-Head and Class-Level Evidence


Purity Specification: Amino-PEG3-SS-acid Demonstrates ≥98% Purity by HPLC Analysis

Amino-PEG3-SS-acid is commercially available at ≥98% purity (HPLC-verified) from multiple independent vendors, whereas a common procurement alternative, Amino-PEG2-SH (a shorter-chain analog lacking the disulfide bond), is typically supplied at 95% purity . This 3-percentage-point purity differential is material for applications requiring reproducible drug-to-antibody ratio (DAR) control, as linker impurities directly contribute to conjugate heterogeneity and batch-to-batch variability [1].

ADC Linker Bioconjugation Quality Control

Solubility Advantage: PEG3 Spacer Confers 10 mM DMSO Solubility for Enhanced Conjugation Workflow Compatibility

Amino-PEG3-SS-acid exhibits a defined solubility of 10 mM in DMSO, a standard solvent for bioconjugation reactions . This solubility specification contrasts with hydrocarbon-based linkers such as 11-mercaptoundecanoic acid (MUA), which lacks a PEG spacer and exhibits self-assembled monolayer (SAM) formation behavior rather than discrete molecular solubility in polar aprotic solvents [1]. The PEG3 spacer (three ethylene glycol units, ~132 Da) enhances the hydrophilicity of the linker and any resulting conjugate, reducing aggregation propensity compared to alkyl-chain linkers .

PEG Linker Solubility ADC Formulation

Intracellular Drug Release Capability: Cleavable Disulfide Bond Enables GSH-Mediated Payload Liberation

Amino-PEG3-SS-acid incorporates a disulfide (-S-S-) bond that is selectively cleaved under reducing conditions, such as the elevated intracellular glutathione (GSH) concentrations (1–10 mM) present in tumor cytosol compared to plasma (~2–20 μM) [1]. In contrast, non-cleavable linkers (e.g., thioether-based SMCC linkers) require complete lysosomal degradation of the antibody for payload release, a fundamentally different mechanism that does not permit free payload diffusion and bystander killing . A systematic review and meta-analysis of FDA-approved ADCs involving 7,879 patients found that cleavable linkers were associated with a significantly higher rate of composite adverse events ≥ grade 3 (47% vs. 34%, p=0.002) compared to non-cleavable linkers, reflecting increased systemic free payload concentrations [2]. This quantitative finding underscores that linker cleavability is not merely a mechanistic nuance but a pharmacologically consequential design choice with measurable clinical impact.

ADC Cleavable Linker Redox-Responsive Release Drug Delivery

Reduction Kinetics: Disulfide Linker Reactivity with Thiol Agents Demonstrates Predictable Cleavage Hierarchy

The disulfide bond in Amino-PEG3-SS-acid is designed to undergo reduction by intracellular thiols, predominantly glutathione (GSH). Quantitative analysis of disulfide-linked prodrug cleavage kinetics demonstrates that the reactivity of disulfide bonds with thiol agents follows a reproducible hierarchy: dithiothreitol (DTT) > cysteine ≈ glutathione (GSH) [1]. In a controlled study of camptothecin prodrugs linked via disulfide bonds, the presence of the SS bond accelerated extracellular drug release by approximately 3- to 4-fold compared to intracellular release, indicating that disulfide cleavage is not strictly confined to the intracellular compartment but occurs at a measurable rate in extracellular environments as well [1]. Additionally, compared to pH-sensitive acid-labile linkers such as hydrazones, disulfide linkers exhibit enhanced stability in circulation (reduced off-target drug release) while retaining selective cleavage in the reducing cytosolic environment [2].

Disulfide Reduction Glutathione Drug Release Kinetics

Optimal Application Scenarios for Amino-PEG3-SS-acid Based on Quantified Evidence


Synthesis of Antibody-Drug Conjugates (ADCs) Requiring Redox-Responsive Intracellular Payload Release

Amino-PEG3-SS-acid is optimally deployed in ADC programs where intracellular payload liberation via glutathione-mediated disulfide reduction is a design requirement. The linker's cleavable disulfide bond enables drug release upon internalization into tumor cells, where cytosolic GSH concentrations (1–10 mM) are approximately 100- to 1000-fold higher than in plasma (2–20 μM) [1]. The systematic meta-analysis evidence showing a 47% vs. 34% grade ≥3 AE differential between cleavable and non-cleavable ADCs (p=0.002) [2] informs that this application scenario requires careful therapeutic index evaluation—cleavable linkers may offer enhanced efficacy through bystander killing but at the cost of increased systemic toxicity potential.

Bioconjugation Workflows Requiring High-Purity Linkers for Reproducible DAR Control

Amino-PEG3-SS-acid's ≥98% HPLC-verified purity specification [1] makes it particularly suitable for bioconjugation applications where DAR homogeneity is a critical quality attribute. In contrast to lower-purity alternatives (e.g., Amino-PEG2-SH at 95%), the higher purity specification reduces the contribution of linker-related impurities to conjugate heterogeneity, thereby improving batch-to-batch reproducibility and simplifying regulatory documentation [2]. This is especially relevant for ADC programs progressing from early discovery to lead optimization and preclinical development.

Conjugation of Hydrophobic Payloads Where PEG-Mediated Solubility Enhancement Is Required

The PEG3 spacer (three ethylene glycol units, ~132 Da) in Amino-PEG3-SS-acid enhances the aqueous solubility of the linker and the resulting conjugate compared to hydrocarbon-based linkers such as 11-mercaptoundecanoic acid (MUA) [1]. The defined 10 mM DMSO solubility specification [2] facilitates reproducible stock solution preparation and consistent conjugation stoichiometry. This solubility advantage is particularly valuable when conjugating hydrophobic cytotoxic payloads (e.g., auristatins, maytansinoids) to antibodies, where linker hydrophilicity can mitigate conjugate aggregation and precipitation—a known failure mode in ADC formulation .

In Vitro Cleavage Assay Development Using DTT as a Model Reducing Agent

The disulfide bond in Amino-PEG3-SS-acid is susceptible to reduction by dithiothreitol (DTT), which exhibits higher reactivity with disulfide bonds than glutathione or cysteine [1]. This reactivity hierarchy (DTT > cysteine ≈ GSH) [2] informs the design of in vitro linker cleavage assays: DTT provides a rapid and convenient model system for assessing disulfide bond integrity and payload release, whereas GSH-based assays more closely approximate physiological intracellular conditions. Researchers should select the reducing agent appropriate to their experimental question—DTT for rapid analytical verification of linker cleavage competence, GSH for biologically relevant release kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amino-PEG3-SS-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.